Myxol

Description

Structure

3D Structure

Properties

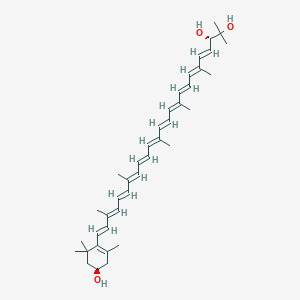

Molecular Formula |

C40H56O3 |

|---|---|

Molecular Weight |

584.9 g/mol |

IUPAC Name |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol |

InChI |

InChI=1S/C40H56O3/c1-30(18-13-20-32(3)21-15-23-34(5)25-27-38(42)40(9,10)43)16-11-12-17-31(2)19-14-22-33(4)24-26-37-35(6)28-36(41)29-39(37,7)8/h11-27,36,38,41-43H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,30-16+,31-17+,32-20+,33-22+,34-23+/t36-,38+/m1/s1 |

InChI Key |

JJPMVSRTRMLHST-XDLIQHAKSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

Synonyms |

myxol |

Origin of Product |

United States |

Foundational & Exploratory

Myxol biosynthesis pathway in cyanobacteria.

An In-depth Technical Guide to the Myxol Biosynthesis Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in cyanobacteria. It covers the core biochemical steps, key enzymes, and genetic underpinnings of this pathway. The document includes summaries of quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the core processes to support advanced research and development.

Cyanobacteria synthesize a diverse array of carotenoids, which serve critical functions in photosynthesis and photoprotection. Among these are this compound and its glycosylated derivatives, known as myxoxanthophylls. These molecules are monocyclic xanthophylls characterized by a unique structure, including a glycosylated ψ-end group. Myxoxanthophyll is integral to the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis sp. PCC 6803. The glycosylation pattern in cyanobacterial myxoxanthophyll is unusual, typically occurring at the 2'-OH position of the acyclic end of the molecule. This guide details the enzymatic pathway responsible for the synthesis of the this compound core structure, a key precursor to these vital pigments.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the central carotenoid pathway, starting with the C40 carotenoid, lycopene. The pathway involves a series of hydroxylation, cyclization, and desaturation reactions catalyzed by a specific set of enzymes. The final this compound structure is often further modified by glycosylation to produce various forms of myxoxanthophyll.

The generally accepted pathway proceeds as follows:

-

Hydroxylation of Lycopene: The pathway begins with the introduction of a hydroxyl group at the C-1' position of the acyclic ψ-end of lycopene.

-

Cyclization: The opposite end of the hydroxylated intermediate is cyclized to form a β-ionone ring.

-

Further Modifications: Additional enzymatic steps, including further hydroxylation and desaturation, lead to the final this compound structure.

-

Glycosylation: this compound is then glycosylated, often with sugars like fucose or rhamnose, to form myxoxanthophyll.

The following diagram illustrates the core enzymatic steps from lycopene to this compound-2'-fucoside (a common myxoxanthophyll).

Key Enzymes and Genes

The conversion of lycopene to myxoxanthophyll is mediated by a series of specialized enzymes encoded by the cru gene cluster, among others.

| Gene | Enzyme | Function | Notes |

| cruF | Carotenoid 1',2'-hydratase | Catalyzes the addition of water across the C-1',2' double bond of the ψ-end of a carotenoid like lycopene.[1][2] This is considered the first committed step in the this compound branch.[2] | Homologs are found in all sequenced cyanobacteria known to produce this compound.[1] |

| cruA/cruP | Lycopene Cyclase | Catalyzes the formation of the β-ionone ring at one end of the carotenoid chain. | The hydroxylation by CruF can occur before the cyclization step.[2] |

| crtR | β-carotene hydroxylase | Catalyzes C-3 hydroxylation on the β-ring. | This enzyme is highly conserved and also functions in the synthesis of other xanthophylls like zeaxanthin. |

| cruG | 2'-O-glycosyltransferase | Transfers a sugar moiety (e.g., fucose, rhamnose) to the 2'-hydroxyl group of this compound to form myxoxanthophyll.[1][2] | The specific sugar transferred can vary between different cyanobacterial species. |

Quantitative Analysis

Quantitative data on the this compound pathway, particularly enzyme kinetics, are limited in the literature. However, data from analogous enzymes and measurements of total carotenoid content provide valuable context.

Enzyme Kinetic Parameters

Direct kinetic analysis of CruF from cyanobacteria is not widely reported. However, studies on the analogous carotenoid 1,2-hydratase (CrtC) from photosynthetic bacteria provide the best available estimates for the hydration of lycopene.

| Enzyme (Organism) | Substrate | Apparent Km (µM) | Apparent Vmax (nmol h-1 mg-1) | Reference |

| CrtC (Rubrivivax gelatinosus) | Lycopene | 24 | 0.31 | [3] |

| CrtC (Thiocapsa roseopersicina) | Lycopene | 9.5 | 0.15 | [3] |

| CruG (Cyanobacteria) | This compound, GDP-Fucose | Not Available | Not Available |

This compound/Myxoxanthophyll Content in Cyanobacteria

Precise quantification of this compound or myxoxanthophyll as a percentage of total carotenoids or dry cell weight is not consistently reported across the literature. However, it is established as a major carotenoid in many species.

| Organism | Compound | Content | Notes | Reference |

| Synechocystis sp. PCC 6803 | Total Carotenoids | 2.6 - 4.4 mg/gDW | Myxoxanthophyll is a significant, often primary, component of this total pool. | [4] |

| Synechocystis sp. PCC 6803 (Engineered) | Myxoxanthophyll | Maintained as a "significant quantity" | In strains engineered to overproduce other carotenoids, myxoxanthophyll levels remained high, indicating it is a major sink for precursors. | [5] |

| Anabaena sp. PCC 7120 | Myxoxanthophyll | Identified as a major carotenoid | The primary derivatives are this compound 2'-fucoside and 4-ketothis compound 2'-fucoside. | [2][6] |

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of genetic manipulation, heterologous expression, and analytical chemistry.

Protocol for Gene Inactivation in Synechocystis sp. PCC 6803

This protocol describes the insertional inactivation (knockout) of a target gene (e.g., cruA) via homologous recombination.

Methodology:

-

Vector Construction: Design a knockout plasmid containing an antibiotic resistance cassette (e.g., spectinomycin) flanked by ~500 bp homology regions corresponding to the sequences immediately upstream and downstream of the target gene.[7]

-

Cell Culture: Grow a glucose-tolerant strain of Synechocystis sp. PCC 6803 in BG-11 medium to an exponential growth phase.[8]

-

Transformation: Harvest and concentrate the cells. Incubate approximately 10⁹ cells with 1-2 µg of the knockout plasmid for 6 hours under illumination.[8]

-

Selection and Segregation: Plate the transformation mixture on BG-11 agar plates containing the appropriate antibiotic. Due to the polyploid nature of Synechocystis, colonies must be re-streaked several times on plates with increasing antibiotic concentrations to ensure the mutation is segregated across all genome copies.[9]

-

Verification: Confirm the complete replacement of the wild-type gene with the resistance cassette using PCR with primers that bind outside the original homology regions.

-

Phenotypic Analysis: Extract pigments from the confirmed mutant and analyze via HPLC to observe changes in the carotenoid profile.

Protocol for Heterologous Expression and Analysis of CruF

This protocol describes the functional characterization of the CruF enzyme by expressing its gene in an E. coli strain engineered to produce the substrate, lycopene.

Methodology:

-

Strain and Plasmid Preparation:

-

Obtain or construct an E. coli strain engineered to produce lycopene. This is typically achieved by transforming E. coli with a plasmid containing the genes crtE, crtB, and crtI from a bacterium like Pantoea agglomerans.

-

Clone the cruF gene from a cyanobacterial source (e.g., Synechococcus sp. PCC 7002) into a compatible expression vector, such as pET15b, which adds an N-terminal His-tag for purification.

-

-

Transformation: Transform the lycopene-producing E. coli strain with the cruF expression plasmid. Select for double transformants using appropriate antibiotics.

-

Expression Culture:

-

Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger expression culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]

-

Incubate the culture overnight at a reduced temperature (e.g., 25°C) to improve protein folding and substrate conversion.[1]

-

-

Pigment Extraction and Analysis:

-

Harvest the cells by centrifugation. The cell pellet should be visibly colored due to carotenoid accumulation.

-

Extract the carotenoids from the cell pellet using 100% methanol or an acetone/methanol mixture.

-

Analyze the extract via HPLC to identify the products of the CruF reaction (e.g., 1-hydroxylycopene).

-

Protocol for Carotenoid Extraction and HPLC Analysis

This protocol is suitable for the analysis of carotenoids from cyanobacterial cultures or engineered E. coli.

Methodology:

-

Cell Harvesting: Harvest cells from a culture in the exponential growth phase by centrifugation. Freeze the cell pellet in liquid nitrogen and lyophilize (freeze-dry) for efficient extraction.[8]

-

Extraction:

-

Resuspend the lyophilized cell pellet in 100% methanol.[8]

-

Alternatively, use a 7:2 mixture of acetone:methanol.

-

Disrupt cells by sonication and remove cell debris by centrifugation.

-

Transfer the supernatant containing the pigments to a fresh tube and keep under nitrogen gas to prevent oxidation.[8]

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C₁₈ column (e.g., Spherisorb ODS2, 4.0 x 250 mm).[8]

-

Mobile Phase: Use a gradient system for optimal separation. A reported effective method is a linear 18-minute gradient of ethyl acetate (from 0% to 95%) in a base of acetonitrile-water-triethylamine (9:1:0.01, vol/vol/vol).[8]

-

Flow Rate: Maintain a flow rate of 1 ml/min.[8]

-

Detection: Monitor the eluent using a photodiode array (PDA) detector to capture the full absorption spectra of the separating pigments, which is critical for their identification (e.g., this compound has absorption maxima around 453, 475, and 509 nm).

-

Regulation of the this compound Pathway

The transcriptional regulation of the this compound biosynthesis pathway is not well understood and appears to vary significantly between different cyanobacterial species.[4] While complex regulatory networks involving transcription factors like LexA and AbrB-family proteins are known to control other metabolic pathways in cyanobacteria, their specific involvement in regulating the cru genes has not been established. Research into how environmental factors such as light intensity, nutrient availability, and oxidative stress influence the expression of this compound biosynthesis genes remains an open area for investigation.

Conclusion and Future Directions

The this compound biosynthesis pathway in cyanobacteria is a specialized branch of carotenoid metabolism leading to the production of structurally unique and functionally important xanthophyll glycosides. The core enzymatic steps and the primary genes (cruF, cruG) have been identified, providing a solid foundation for further research. However, significant knowledge gaps remain, particularly concerning the kinetic properties of the pathway's enzymes and the mechanisms of its regulation.

For professionals in drug development and biotechnology, this pathway offers intriguing possibilities. This compound and its derivatives possess antioxidant properties and could be explored for nutraceutical or pharmaceutical applications. The enzymes of this pathway, particularly the carotenoid 1',2'-hydratase (CruF), represent novel biocatalysts for potential use in synthetic chemistry. Future work should focus on detailed enzymatic characterization, elucidation of regulatory networks, and the heterologous expression of the complete pathway in optimized microbial hosts to enable sustainable production and explore the full biotechnological potential of these unique cyanobacterial compounds.

References

- 1. Identification of catalytically important residues of the carotenoid 1,2-hydratases from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulation of Synechocystis sp. PCC 6803 as a platform for functional identification of genes involved in carotenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the carotenoid 1,2-hydratases (CrtC) from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Overexpressing Carotenoid Biosynthetic Genes in Synechocystis sp. PCC 6803 Improved Intracellular Pigments and Antioxidant Activity, Which Can Decrease the Viability and Proliferation of Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. the-occurrence-of-the-cis-trans-geometric-isomerism-of-myxoxanthophyll-and-4-ketomyxoxanthophyll-in-the-cyanobacterium-anabaena-sp-pcc7120 - Ask this paper | Bohrium [bohrium.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Frontiers | Introduction of the Carotenoid Biosynthesis α-Branch Into Synechocystis sp. PCC 6803 for Lutein Production [frontiersin.org]

- 9. Insertional mutagenesis by random cloning of antibiotic resistance genes into the genome of the cyanobacterium Synechocystis strain PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Myxol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Myxol and its derivatives, with a focus on cyanobacteria, the primary producers of these valuable carotenoids. This document outlines the quantitative distribution of these compounds, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathway and biological roles.

Introduction to this compound and Its Derivatives

This compound is a monocyclic carotenoid belonging to the xanthophyll family. In nature, it is predominantly found in its glycosylated forms, collectively known as myxoxanthophylls. These molecules play crucial roles in the physiology of their host organisms, primarily in photoprotection and maintaining the structural integrity of cellular membranes. The unique chemical structure of myxoxanthophylls, characterized by a glycosylated C2'-hydroxyl group on the ψ-end of the molecule, distinguishes them from other carotenoid glycosides and has drawn interest for their potential biotechnological and pharmaceutical applications.[1][2][3]

Primary Natural Sources

The vast majority of this compound and its derivatives are synthesized by a diverse range of cyanobacteria. These photosynthetic prokaryotes are the most significant natural sources of these compounds. Additionally, certain species of marine bacteria have also been identified as producers of this compound.

Cyanobacteria

Numerous species of cyanobacteria have been confirmed to produce this compound and its glycosylated derivatives. The specific sugar moiety attached to the this compound core can vary between species, leading to a variety of myxoxanthophylls. Common glycosylations include fucosides, rhamnosides, and dimethyl-fucosides.

Key this compound-Producing Cyanobacteria Include:

-

Synechocystis sp. PCC 6803: This well-studied cyanobacterium produces this compound 2'-dimethyl-fucoside.[4][5][6]

-

Synechococcus sp. PCC 7002: Known to synthesize this compound-2'-fucoside.[1][7]

-

Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120): This species produces both this compound 2'-fucoside and 4-ketothis compound 2'-fucoside. Under certain genetic modifications, it can also produce rhamnoside derivatives.

-

Nostoc punctiforme PCC 73102: Another known producer of this compound fucosides.

-

Oscillatoria species: Various species within this genus are known to produce myxoxanthophylls. For instance, Oscillatoria subbrevis has been shown to produce myxoxanthophyll.[2]

-

Nostoc antarctica LEGE13457: This terrestrial strain has been identified as having a high total carotenoid content.

Marine Bacteria

While less common than in cyanobacteria, this compound has also been isolated from marine bacteria belonging to the family Flavobacteriaceae. This discovery suggests that the biosynthetic capacity for this compound may be more widespread in the bacterial kingdom than previously thought.

Quantitative Data on this compound and Myxoxanthophyll Content

The concentration of this compound and its derivatives can vary significantly between different species and is also influenced by cultivation conditions such as light intensity and nutrient availability. The following tables summarize the available quantitative data from the scientific literature.

Table 1: Myxoxanthophyll Content in Selected Cyanobacteria

| Cyanobacterial Species | Myxoxanthophyll Derivative | Concentration | Notes |

| Oscillatoria subbrevis CZS 2201 | Myxoxanthophyll | 0.41 µg/mL of culture | Concentration in the culture medium.[2] |

| Synechocystis sp. PCC 6803 | This compound 2'-dimethyl-fucoside | Not explicitly quantified in mg/g, but is a major carotenoid. | Dry weight per OD730 is approximately 148 ± 39 mg/L.[8] |

Table 2: Total Carotenoid Content in Selected Cyanobacteria

| Cyanobacterial Species | Extraction Solvent | Total Carotenoid Content (µg/mg of dry extract) |

| Nostoc antarctica LEGE13457 | Acetone | 63.9 |

| Chlorogloeopsis gracile LEGE 12431 | Acetone | 57.8 |

| Leptolyngbya sp. LEGE 13412 | Acetone | 34.4 |

| Cephalothrix sp. LEGE 15480 | Acetone | 33.1 |

| Aliinostoc pantanalense LEGE 15481 | Acetone | 33.1 |

Data for Table 2 was adapted from a study analyzing carotenoid content in various cyanobacteria, where acetone was found to be the most effective extraction solvent.[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound and its derivatives from cyanobacterial biomass.

Cultivation and Biomass Harvesting

-

Cultivation: Cultivate the desired cyanobacterial strain (e.g., Synechocystis sp. PCC 6803) in a suitable growth medium (e.g., BG-11 medium) under controlled conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (e.g., 30°C).

-

Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 730 nm (OD₇₃₀).

-

Harvesting: When the culture reaches the desired growth phase (e.g., late exponential phase), harvest the biomass by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Washing: Wash the cell pellet with distilled water to remove residual salts from the growth medium.

-

Lyophilization: Freeze-dry the washed cell pellet to obtain a dry biomass powder. Store the lyophilized biomass at -20°C or lower until extraction.

Extraction of this compound and Its Derivatives

-

Solvent Selection: A mixture of methanol and acetone is commonly used for the extraction of carotenoids from cyanobacteria.

-

Extraction Procedure:

-

Weigh a known amount of lyophilized biomass (e.g., 100 mg).

-

Add 10 mL of a 7:3 (v/v) mixture of acetone and methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 15 minutes in the dark and on ice to prevent degradation of carotenoids.

-

Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the extracted pigments.

-

Repeat the extraction process with the cell pellet until the pellet is colorless.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

Purification and Quantification by HPLC

-

Sample Preparation: Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE). Filter the solution through a 0.22 µm syringe filter prior to injection.

-

HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended for the analysis of carotenoids.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed. For example:

-

Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

-

Solvent B: Methanol:Ethyl acetate (70:30, v/v)

-

-

Gradient Program:

-

0-15 min: 100% A

-

15-30 min: Linear gradient to 100% B

-

30-40 min: 100% B

-

40-45 min: Linear gradient back to 100% A

-

45-55 min: 100% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor the absorbance at the characteristic wavelengths for myxoxanthophyll (around 470-500 nm).

-

-

Quantification:

-

Standard Curve: Prepare a standard curve using a purified this compound or myxoxanthophyll standard of known concentration.

-

Calculation: Quantify the amount of this compound or its derivatives in the sample by comparing the peak area from the sample chromatogram to the standard curve. If a pure standard is not available, quantification can be performed using the molar extinction coefficient of a related carotenoid.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of Myxoxanthophyll

The biosynthesis of myxoxanthophyll in cyanobacteria starts from the common carotenoid precursor, lycopene. A series of enzymatic reactions, including hydroxylation and glycosylation, lead to the final product.

Caption: Biosynthetic pathway of myxoxanthophyll from lycopene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound and its derivatives from cyanobacterial biomass.

Caption: Workflow for this compound extraction and analysis.

Biological Role and Localization of Myxoxanthophyll

Myxoxanthophylls are not known to be involved in specific signaling pathways but are crucial for the structural and functional integrity of cyanobacterial cells.

Caption: Localization and roles of myxoxanthophyll.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Myxoxanthophyll - Wikipedia [en.wikipedia.org]

- 4. Carotenoids from Cyanobacteria: A Biotechnological Approach for the Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. perm.ug.edu.pl [perm.ug.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Total amount of dry weight concentration per - Cyanobacteria Synechocystis PC - BNID 113873 [bionumbers.hms.harvard.edu]

The Biological Functions of Myxol in Marine Bacteria: A Technical Guide

Abstract

Myxol, a monocyclic carotenoid of the γ-carotene series, is a significant bioactive compound found in various marine microorganisms, particularly bacteria belonging to the family Flavobacteriaceae and certain cyanobacteria.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound, focusing on its potent antioxidant properties, role in membrane stabilization, and function in photoprotection. This document synthesizes current knowledge, presenting the this compound biosynthesis pathway, detailed experimental protocols for its functional analysis, and a summary of its biological activities. The information herein is intended to support further research and development of this compound as a high-value compound for pharmaceutical and biotechnological applications.

Core Biological Functions of this compound

This compound and its derivatives are specialized metabolites that confer significant survival advantages to marine bacteria navigating a complex and often harsh environment. The primary functions identified in the literature are antioxidant defense, membrane modulation, and enhancement of light-harvesting capabilities.

Potent Antioxidant Activity

This compound is recognized as a powerful antioxidant.[3] Carotenoids, characterized by their system of conjugated double bonds, are highly effective at quenching singlet oxygen and scavenging free radicals.[3] this compound has demonstrated significant antioxidative activity against lipid peroxidation.[2][4] This protective mechanism is crucial for marine bacteria exposed to high levels of oxidative stress from sources such as solar radiation and metabolic processes. Studies have also indicated a neuro-protective effect of this compound against L-glutamate toxicity in experimental models, highlighting its potential for broader therapeutic applications.[2][5]

Membrane Stabilization and Permeability Regulation

The unique molecular structure of this compound allows it to intercalate into the phospholipid bilayer of bacterial cell membranes.[6] This integration serves two main purposes:

-

Strengthening and Rigidity: By positioning itself within the membrane, this compound can increase membrane rigidity and reduce its fluidity. This helps to maintain membrane integrity under fluctuating environmental conditions such as temperature and osmotic stress.

-

Reduced Permeability: this compound is reported to be effective in reducing the membrane's permeability to oxygen, thereby protecting intracellular components from oxidative damage.[7]

This modulation of membrane properties is vital for the survival and adaptation of marine bacteria.

Photoprotection and Enhanced Light Harvesting

In the photic zones of marine environments, bacteria require mechanisms to protect themselves from harmful UV radiation and to efficiently capture light for energy. This compound contributes to both processes. As a carotenoid, it can absorb light in the blue-green spectrum and dissipate excess energy, thus preventing photodamage.[6]

Furthermore, this compound can function as an accessory pigment in light-harvesting complexes. It has been shown to act as a carotenoid antenna for proteorhodopsins, transferring light energy to the retinal chromophore. This process enhances the light-harvesting capabilities of the bacterium and accelerates the photocycle, improving the overall efficiency of light utilization for energy production.[1]

This compound Biosynthesis Pathway

This compound is synthesized from the central isoprenoid pathway intermediate, Farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic steps including condensation, desaturation, cyclization, and hydroxylation to produce the final this compound structure. The key enzymes and intermediates are detailed in the diagram below.[1]

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]

- 4. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fluidity of the Bacterial Outer Membrane Is Species Specific: Bacterial Lifestyles and the Emergence of a Fluid Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, Isolation, and History of Myxol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxol, a monocyclic carotenoid, and its glycosylated derivatives, such as myxoxanthophyll, are pigments found primarily in cyanobacteria and some flavobacteria. First identified in the 1930s, these compounds have garnered interest for their potential biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation and purification, quantitative data on its properties and yields, and an exploration of its biosynthetic and potential signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and natural product chemistry.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its glycosylated form, myxoxanthophyll. The first isolation of myxoxanthophyll was reported in 1936 from the cyanobacterium Oscillatoria rubenscens[1]. The name "myxoxanthophyll" is derived from "Myxophyceae," an older classification for cyanobacteria, highlighting its origin[1]. For many years, the precise structure of the glycoside moiety and the aglycone, this compound, remained a subject of investigation. Later studies, employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), elucidated the detailed structure of myxoxanthophyll as a glycoside of this compound, often with rhamnose or fucose as the sugar component[1]. These studies also confirmed the presence of this compound and its derivatives in a variety of other cyanobacteria, including species of Anabaena, Synechocystis, and Nostoc, as well as in some marine flavobacteria.

Physicochemical and Quantitative Data

The following tables summarize key quantitative data for this compound and its common derivative, myxoxanthophyll. This information is crucial for its detection, quantification, and characterization.

Table 1: Physicochemical Properties of Myxoxanthophyll

| Property | Value | Source |

| Molecular Formula | C46H66O7 | [1] |

| Molar Mass | 731.012 g/mol | [1] |

| Appearance | Yellowish pigment | [1] |

| Key Functional Groups | Hydroxyl, Glycoside | [1] |

Table 2: Reported Yields of Myxoxanthophyll from Cyanobacteria

| Organism | Condition | Yield | Source |

| Oscillatoria subbrevis CZS 2201 | Photoautotrophic, 32 °C | 0.41 µg/mL of culture | [2] |

| Synechocystis sp. PCC 6803 (Wild-Type) | Standard conditions | ~35.3% of total carotenoids | [3] |

| Synechocystis sp. PCC 6803 (Engineered) | Overexpression of crtP and crtB | 50% increase over wild-type | [4] |

| Synechocystis sp. PCC 6803 (Engineered) | ΔcruA knockdown | 326 ± 70% of wild-type | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound and its glycosides from cyanobacterial cultures.

General Workflow for this compound/Myxoxanthophyll Isolation

References

- 1. Frontiers | Introduction of the Carotenoid Biosynthesis α-Branch Into Synechocystis sp. PCC 6803 for Lutein Production [frontiersin.org]

- 2. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Increased Production of Zeaxanthin and Other Pigments by Application of Genetic Engineering Techniques to Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myxol in Photoprotection: A Technical Guide for Researchers

Introduction

Myxol, a monocyclic carotenoid of the xanthophyll family, is a pigment found in various microorganisms, particularly cyanobacteria and flavobacteria. Its unique chemical structure, characterized by a γ-carotene backbone with hydroxyl and glycosidic modifications, suggests a significant role in protecting organisms from the damaging effects of light and oxidative stress. This technical guide provides an in-depth overview of this compound's function in photoprotection, its biosynthetic pathway, and detailed methodologies for its quantitative assessment. This document is intended for researchers, scientists, and professionals in drug development interested in the potential applications of novel photoprotective and antioxidant compounds.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common carotenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of desaturation, cyclization, hydroxylation, and glycosylation reactions catalyzed by a suite of carotenogenic enzymes. The proposed pathway, primarily elucidated from studies in flavobacteria and cyanobacteria, is depicted below.

Mechanisms of Photoprotection

This compound contributes to photoprotection through several key mechanisms, primarily centered around its ability to quench excited states and scavenge reactive oxygen species (ROS). These mechanisms are crucial for preventing photo-oxidative damage to cellular components.

-

Singlet Oxygen Quenching: Carotenoids like this compound are highly efficient quenchers of singlet oxygen (¹O₂), a highly reactive and damaging ROS generated during photosynthesis and other light-dependent processes. This compound can dissipate the energy of singlet oxygen, converting it back to its harmless triplet ground state, while the this compound molecule itself returns to its ground state by releasing the absorbed energy as heat.

-

Radical Scavenging: this compound can directly scavenge other harmful free radicals, such as peroxyl radicals, through electron donation, thereby terminating radical chain reactions that can lead to lipid peroxidation and damage to proteins and DNA.

-

Energy Dissipation: In photosynthetic organisms, this compound can participate in the dissipation of excess light energy absorbed by chlorophyll, preventing the formation of harmful triplet chlorophyll and subsequent ROS production.

Quantitative Analysis of this compound's Photoprotective Properties

While direct quantitative data for this compound is limited in publicly available literature, this section provides a framework for its assessment and presents illustrative data for closely related carotenoids. It has been reported that this compound demonstrates significant antioxidative activities against lipid peroxidation.[1] For the purpose of this guide, hypothetical data is presented to demonstrate the expected outcomes of the described experimental protocols.

Table 1: Antioxidant Activity of this compound (Illustrative Data)

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 15.8 |

| ABTS Radical Cation Scavenging | 9.2 |

Table 2: Singlet Oxygen Quenching Rate Constant of this compound (Illustrative Data)

| Compound | Rate Constant (k_q) x 10⁹ M⁻¹s⁻¹ |

| This compound | 12.5 |

| β-Carotene | 14.0 |

| Lutein | 11.0 |

Table 3: Inhibition of Lipid Peroxidation by this compound (Illustrative Data)

| Concentration (µg/mL) | Inhibition of MDA formation (%) |

| 1 | 25.3 |

| 5 | 58.7 |

| 10 | 85.1 |

| 20 | 92.4 |

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound solution or standard to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To produce the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound in ethanol.

-

Trolox is typically used as a standard.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the this compound solution or standard to separate wells.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC₅₀ value can also be determined.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Induction of Lipid Peroxidation:

-

A lipid-rich substrate, such as a rat brain homogenate or a linoleic acid emulsion, is used.

-

Lipid peroxidation is induced by adding a pro-oxidant, such as FeSO₄/ascorbate or AAPH.

-

The reaction mixture is incubated with and without various concentrations of this compound.

-

-

TBARS Reaction:

-

After the incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

-

Centrifuge the samples to precipitate proteins.

-

An aliquot of the supernatant is mixed with a TBA solution.

-

The mixture is heated in a boiling water bath for a specific time (e.g., 20-30 minutes).

-

After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.

-

-

Calculation:

-

A standard curve is prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

-

The concentration of MDA in the samples is determined from the standard curve.

-

The percentage of inhibition of lipid peroxidation by this compound is calculated by comparing the MDA concentration in the samples with that in the control (without this compound).

-

Experimental Workflow

The following diagram outlines a general workflow for assessing the photoprotective properties of this compound.

Conclusion and Future Directions

This compound, a xanthophyll carotenoid, exhibits significant potential as a photoprotective agent due to its inherent antioxidant properties. Its ability to quench singlet oxygen and scavenge free radicals makes it a compelling candidate for further investigation in the fields of dermatology, cosmetics, and nutraceuticals. While quantitative data on its efficacy is still emerging, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Future research should focus on in vivo studies to confirm the photoprotective effects of this compound in biological systems and to explore its potential for preventing and mitigating the effects of photodamage on the skin and other tissues. Furthermore, optimizing its extraction and purification from natural sources or through biotechnological production will be crucial for its commercial application.

References

An In-depth Technical Guide to Myxol and its Glycosidic Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carotenoid myxol and its prominent glycosidic derivative, myxoxanthophyll. It covers their chemical properties, biosynthetic pathways, biological activities, and potential applications in drug development. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Myxoxanthophyll

This compound is a monocyclic xanthophyll, a type of carotenoid pigment.[1] Its glycosidic derivatives, collectively known as myxoxanthophylls, are predominantly found in cyanobacteria, where they play roles in the photosynthetic apparatus and contribute to the organism's vibrant color.[1] The sugar moiety attached to this compound can vary, with rhamnose, fucose, and dimethyl-fucose being common examples.[2] Myxoxanthophyll is crucial for maintaining the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis.[1]

Chemical Structure and Physicochemical Properties

This compound is a tetraterpenoid with a complex structure featuring a hydroxylated cyclohexene ring and a long polyene chain with multiple conjugated double bonds. Myxoxanthophyll is formed by the glycosylation of this compound, typically at the 2'-hydroxyl group.[1]

Table 1: Physicochemical Properties of this compound and Myxoxanthophyll

| Property | This compound | Myxoxanthophyll (this compound-2'-fucoside) |

| Molecular Formula | C40H56O3 | C46H66O7 |

| Molar Mass | 584.88 g/mol | 747.0 g/mol |

| Appearance | Yellowish Pigment | Yellowish Pigment |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Soluble in polar organic solvents. |

| UV-Vis Absorption Maxima (in Methanol) | ~450, 478, 509 nm | ~478 nm |

Biosynthesis of Myxoxanthophyll

The biosynthesis of myxoxanthophyll in cyanobacteria is a multi-step enzymatic process that begins with the common carotenoid precursor, lycopene. The pathway involves a series of hydroxylation, cyclization, and glycosylation reactions catalyzed by specific enzymes.

References

Understanding the Antioxidant Mechanism of Myxol: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature does not provide specific details on the antioxidant mechanism of a compound named "Myxol." Therefore, this technical guide will provide a comprehensive framework for understanding and evaluating the potential antioxidant mechanism of a novel compound, using "this compound" as a placeholder. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms through which a compound like this compound might exert its antioxidant effects include:

-

Direct Free Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.

-

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.

-

Modulation of Endogenous Antioxidant Enzymes: Upregulating the expression and activity of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Inhibition of Pro-oxidant Enzymes: Reducing the activity of enzymes that generate ROS, such as NADPH oxidase.

-

Activation of Antioxidant Signaling Pathways: Inducing cellular signaling cascades that lead to a coordinated antioxidant response, most notably the Nrf2-Keap1 pathway.

In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to determine the antioxidant capacity of a compound. These assays are typically based on colorimetric changes that occur during chemical reactions.[1]

Experimental Protocols

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a working solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with this compound.

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. This method is applicable to both hydrophilic and lipophilic antioxidants.[1]

-

Methodology:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the diluted ABTS•+ solution.

-

After a defined incubation period (e.g., 6 minutes), measure the absorbance.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

2.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Warm the FRAP reagent to 37°C.

-

Add this compound solution to the FRAP reagent.

-

Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm) after a set incubation time.

-

A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O.

-

Data Presentation

The results from these assays are typically presented as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals or to produce 50% of the maximum response.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | This compound IC₅₀ (µg/mL) | Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 15.2 ± 1.8 | 5.4 ± 0.6 |

| ABTS Radical Scavenging | 10.8 ± 1.3 | 3.9 ± 0.4 |

| FRAP (EC₅₀ in µM) | 25.6 ± 2.1 | 8.2 ± 0.9 |

Values are presented as mean ± standard deviation.

In Vivo Evaluation of Antioxidant Effects

In vivo studies are crucial to confirm the antioxidant effects of a compound within a living organism. These studies often involve inducing oxidative stress in animal models.

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model

-

Principle: CCl₄ is metabolized in the liver to form highly reactive trichloromethyl free radicals, which induce lipid peroxidation and cellular damage. The protective effect of an antioxidant can be assessed by measuring various biomarkers of oxidative stress.

-

Methodology:

-

Acclimate experimental animals (e.g., Wistar rats) for a week.

-

Divide the animals into groups: a control group, a CCl₄-treated group, and CCl₄-treated groups receiving different doses of this compound. A positive control group treated with a known antioxidant like Silymarin may also be included.[2]

-

Administer this compound (and the positive control) orally for a specified period (e.g., 14 days).[2]

-

Induce acute oxidative stress by a single intraperitoneal injection of CCl₄.[2]

-

After a set time (e.g., 24 hours), sacrifice the animals and collect blood and liver tissue samples.

-

Analyze the samples for biomarkers of oxidative stress and liver damage.

-

Oxidative Stress Biomarkers

Commonly measured biomarkers include:

-

Lipid Peroxidation Products: Malondialdehyde (MDA) and 8-isoprostane are indicators of lipid damage.[3]

-

Antioxidant Enzyme Levels: Activities of SOD, CAT, and GPx in tissue homogenates or serum.

-

Total Antioxidant Capacity (TAC): Measures the overall antioxidant status of a biological sample.[3]

-

Reduced Glutathione (GSH) Levels: GSH is a major intracellular antioxidant.

Data Presentation

Table 2: Hypothetical Effect of this compound on Oxidative Stress Biomarkers in a CCl₄-Induced Rat Model

| Group | Serum MDA (nmol/mL) | Liver SOD (U/mg protein) | Liver GPx (U/mg protein) |

| Control | 1.5 ± 0.2 | 120.5 ± 10.2 | 85.3 ± 7.5 |

| CCl₄ | 4.8 ± 0.5 | 65.2 ± 6.8 | 40.1 ± 4.2* |

| CCl₄ + this compound (10 mg/kg) | 3.2 ± 0.4# | 88.9 ± 8.1# | 62.7 ± 5.9# |

| CCl₄ + this compound (20 mg/kg) | 2.1 ± 0.3# | 105.7 ± 9.5# | 75.4 ± 6.8# |

*p < 0.05 compared to the control group. #p < 0.05 compared to the CCl₄ group.

Signaling Pathways in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4]

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] When cells are exposed to oxidative stress or electrophiles (potentially including compounds like this compound), Keap1 undergoes a conformational change, releasing Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[5][6] These genes encode for a wide array of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.[6]

Visualizations

Caption: General experimental workflow for antioxidant evaluation.

Caption: The Nrf2-Keap1 signaling pathway activation.

Caption: Simplified mechanism of free radical scavenging.

References

Methodological & Application

Application Notes and Protocols for Myxol Extraction from Flavobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxol, a monocyclic carotenoid, and its glycosidic derivatives are of significant interest due to their potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. Certain marine bacteria belonging to the family Flavobacteriaceae are known producers of this rare carotenoid.[1][2][3] This document provides a detailed overview of the methods for extracting and purifying this compound from these bacteria. The protocols outlined below are compiled from established carotenoid extraction methodologies and may require optimization for specific Flavobacteriaceae strains.

Data Presentation: Key Parameters for this compound Extraction

The efficiency of this compound extraction is dependent on several critical parameters. The following table summarizes these variables, providing a basis for methodological development and optimization.

| Parameter | Description | Recommended Starting Conditions | Considerations for Optimization |

| Bacterial Strain | Specific species/strain of Flavobacteriaceae | e.g., Strain YM6-073 (MBIC06409)[1][2] | Pigment production can be highly species- and strain-dependent. Screening of different isolates may be necessary. |

| Cultivation Conditions | Growth medium, temperature, aeration, and light | Marine broth, 25-30°C, shaking incubation, dark or low-light conditions | Optimization of culture conditions can significantly enhance carotenoid yield. |

| Cell Harvesting | Method for collecting bacterial cells | Centrifugation (e.g., 5,000-10,000 x g for 10-15 min) | Ensure complete pelleting of cells. Wash pellet with saline or buffer to remove media components. |

| Cell Lysis/Pre-treatment | Disruption of bacterial cells to improve solvent access | Freeze-drying (lyophilization) of the cell pellet or sonication.[4] | Mechanical disruption (bead beating, French press) can also be effective but may be harsher. |

| Extraction Solvent | Organic solvent used to solubilize this compound | Acetone, Ethanol (96-100%), or a mixture of Methanol/Acetone.[4] | The choice of solvent will depend on the polarity of the specific this compound derivative (e.g., aglycone vs. glycoside). A solvent series with varying polarities can be tested. |

| Extraction Method | Technique for solvent-based extraction | Maceration with stirring, or ultrasonication for enhanced efficiency.[4] | Supercritical fluid extraction (SFE) with CO2 can be a "greener" alternative. |

| Extraction Temperature | Temperature at which extraction is performed | Room temperature or slightly elevated (e.g., 30-40°C).[4] | Higher temperatures can increase extraction efficiency but may also lead to degradation of the light- and heat-sensitive this compound. |

| Purification Method | Technique to isolate this compound from the crude extract | Preparative High-Performance Liquid Chromatography (HPLC).[5] | Column chromatography (e.g., silica gel, C18) can be used for initial fractionation. |

| HPLC Column | Stationary phase for chromatographic separation | C18 or C30 reverse-phase columns are commonly used for carotenoids. | The choice of column will depend on the specific this compound derivatives being separated. |

| HPLC Mobile Phase | Solvents used to elute this compound from the column | Gradients of solvents like Methanol, Acetonitrile, and Methyl tert-butyl ether. | The mobile phase composition needs to be optimized for efficient separation of this compound from other pigments. |

Experimental Protocols

Protocol 1: General this compound Extraction from Flavobacteriaceae

This protocol provides a general method for the extraction of this compound from a bacterial cell pellet.

Materials:

-

Bacterial cell pellet (from a cultured Flavobacteriaceae strain)

-

Phosphate-buffered saline (PBS) or sterile seawater

-

Acetone (HPLC grade)

-

Ethanol (96-100%, HPLC grade)

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath or sonicator probe

-

Rotary evaporator

-

Glass vials

Procedure:

-

Cell Harvesting and Washing:

-

Harvest bacterial cells from the culture medium by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in PBS or sterile seawater.

-

Repeat the centrifugation and washing step twice to remove residual media components.

-

-

Cell Lysis (Optional but Recommended):

-

For enhanced extraction efficiency, the washed cell pellet can be lyophilized (freeze-dried) to remove water.

-

Alternatively, resuspend the wet pellet in the extraction solvent and proceed with mechanical lysis.

-

-

Solvent Extraction:

-

Add 10 volumes of cold acetone or ethanol to the cell pellet (e.g., 10 mL of solvent for 1 g of wet cell pellet).

-

Vortex thoroughly to resuspend the pellet.

-

Perform extraction using one of the following methods:

-

Maceration: Stir the cell suspension in the dark at room temperature for 1-2 hours.

-

Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes, or use a sonicator probe with short bursts on ice to prevent overheating.[4]

-

-

The extraction process should be carried out under dim light to prevent photodegradation of carotenoids.

-

-

Separation of Crude Extract:

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully decant the colored supernatant containing the extracted pigments into a clean flask.

-

Repeat the extraction process on the cell pellet with fresh solvent until the pellet becomes colorless.

-

-

Solvent Evaporation:

-

Combine all the supernatant fractions.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[4]

-

-

Storage:

-

The dried crude extract can be stored at -20°C or -80°C under a nitrogen atmosphere until further purification.

-

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for purifying this compound from the crude extract using preparative HPLC.

Materials:

-

Dried crude this compound extract

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Methyl tert-butyl ether, Water)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Preparative C18 or C30 HPLC column

-

Sample filtration units (0.22 µm PTFE filters)

Procedure:

-

Sample Preparation:

-

Redissolve a known amount of the dried crude extract in a small volume of the initial mobile phase.

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

-

-

HPLC Analysis and Purification:

-

Equilibrate the preparative HPLC column with the initial mobile phase.

-

Inject the filtered sample onto the column.

-

Run a solvent gradient to separate the components of the crude extract. A typical gradient for carotenoids might start with a high percentage of a polar solvent (like methanol/water) and gradually increase the percentage of a less polar solvent (like methyl tert-butyl ether).

-

Monitor the elution profile at the characteristic absorption maxima for this compound (typically in the range of 450-500 nm).

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peak(s) identified as this compound based on retention time and spectral data.

-

-

Purity Assessment and Final Preparation:

-

Re-inject a small aliquot of the collected fraction into the HPLC system under the same conditions to assess its purity.

-

Pool the pure fractions and evaporate the solvent under reduced pressure.

-

The purified this compound can be stored under a nitrogen atmosphere at low temperatures (-80°C) to prevent degradation.

-

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates a proposed biosynthetic pathway for this compound in marine Flavobacteria.

Caption: Proposed this compound biosynthetic pathway in Flavobacteriaceae.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the logical flow of the experimental procedures described above.

Caption: Workflow for this compound extraction and purification.

References

- 1. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Biosynthetic Pathway for this compound-2′ Fucoside (Myxoxanthophyll) in the Cyanobacterium Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Myxol Quantification via HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxol is a carotenoid xanthophyll found in various cyanobacteria. As with other carotenoids, it possesses antioxidant properties and has potential applications in the pharmaceutical and nutraceutical industries. Accurate quantification of this compound is crucial for research and development, quality control of raw materials, and formulation studies. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used technique for the separation and quantification of carotenoids like this compound. This document provides a detailed protocol for the extraction and quantification of this compound from cyanobacterial biomass.

Experimental Protocols

Preparation of this compound Standard

A significant challenge in the quantification of this compound is the limited availability of a commercial standard. Therefore, an in-house standard must be prepared through isolation and purification from a this compound-rich cyanobacterial strain, such as Synechocystis sp.

Protocol for this compound Isolation and Purification:

-

Cultivate and Harvest Biomass: Grow a this compound-producing cyanobacterial strain under optimal conditions. Harvest the cells by centrifugation.

-

Extraction: Extract the pigments from the lyophilized biomass with 96% (v/v) ethanol using an ultrasonic bath for 30 minutes. Repeat the extraction three times.[1]

-

Concentration: Combine the ethanol extracts and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Semi-Preparative HPLC Purification: The crude extract can be further purified using semi-preparative HPLC. A C18 or C8 column can be employed with a mobile phase gradient of methanol and water. Fractions containing this compound are collected.

-

Purity Assessment and Quantification: The purity of the isolated this compound should be assessed by analytical HPLC-DAD. The concentration of the purified this compound standard in a suitable solvent (e.g., ethanol) can be determined spectrophotometrically using its molar extinction coefficient.

Sample Preparation: Extraction of this compound from Cyanobacterial Biomass

This protocol outlines the extraction of this compound from a cyanobacterial cell paste for HPLC analysis.

Materials:

-

Lyophilized cyanobacterial biomass

-

Ethanol (HPLC grade)

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator

-

Nitrogen gas supply

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weighing: Accurately weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

-

Extraction: Add 10 mL of ethanol to the biomass.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh ethanol to ensure complete recovery of this compound.

-

Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

-

Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for carotenoid separation.

-

Mobile Phase:

-

Solvent A: Methanol/Water (9:1, v/v)

-

Solvent B: 100% Methanol

-

-

Gradient Elution: A gradient elution is recommended for optimal separation of this compound from other pigments. An example gradient is as follows:

-

0-20 min: 100% Solvent A

-

20.1-30 min: 100% Solvent B

-

30.1-40 min: 100% Solvent A (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

DAD Detection: The UV-Vis absorption spectrum of this compound exhibits characteristic peaks at approximately 450 nm, 474 nm, and 504 nm.[2] Monitoring at 475 nm is recommended for quantification as it provides good sensitivity for this compound and other common carotenoids.[3]

Quantification

Calibration Curve:

-

Prepare a stock solution of the purified this compound standard of known concentration in the mobile phase.

-

Perform a serial dilution to prepare a series of calibration standards of at least five different concentrations.

-

Inject each standard into the HPLC system and record the peak area at 475 nm.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

Sample Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time and comparison with the standard.

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table.

Table 1: HPLC Quantification Parameters for this compound.

| Parameter | Value |

| Retention Time (min) | To be determined experimentally |

| Wavelength (nm) | 475 |

| Linearity Range (µg/mL) | To be determined during validation |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | To be determined during validation |

| Limit of Quantification (LOQ) (µg/mL) | To be determined during validation |

| Recovery (%) | To be determined during validation |

| Precision (%RSD) | < 5% |

Note: The values for retention time, linearity range, LOD, LOQ, and recovery are method-dependent and must be determined during the validation of this protocol in your laboratory.

Visualization

Experimental Workflow

The overall workflow for the quantification of this compound from cyanobacterial biomass is depicted in the following diagram.

Caption: Workflow for this compound Quantification.

Signaling Pathways

This section is not applicable as the protocol does not describe a signaling pathway.

References

Isolating Myxol 2'-Fucosides: A Detailed Guide for Researchers

Application Notes and Protocols for the Extraction, Purification, and Analysis of a Promising Class of Carotenoid Glycosides

Myxol 2'-fucosides are a class of carotenoid glycosides, primarily found in cyanobacteria, that are gaining attention in the fields of drug development and biotechnology for their potential antioxidant and other biological activities. Their unique chemical structure, featuring a fucose sugar moiety attached to the this compound backbone, presents both opportunities and challenges for their isolation. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this compound 2'-fucosides, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound 2'-Fucosides and Their Isolation

This compound 2'-fucosides are xanthophylls, which are oxygenated carotenoids. They are characteristically produced by various species of cyanobacteria, including those from the genera Synechococcus, Anabaena, and Synechocystis. The isolation of these compounds from their natural sources is a critical first step for any subsequent research into their biological functions and potential therapeutic applications.

The general strategy for isolating this compound 2'-fucosides involves the disruption of cyanobacterial cells, extraction of the pigments with organic solvents, and subsequent chromatographic purification to separate the target compounds from other pigments and cellular components. Due to the inherent instability of carotenoids, it is crucial to perform all steps with care to minimize degradation from light, heat, and oxidation.

Experimental Protocols

The following protocols are based on established methods for the isolation of myxoxanthophyll, a closely related carotenoid glycoside, and can be adapted for this compound 2'-fucosides.

Cultivation and Harvesting of Cyanobacteria

-

Organisms: Synechococcus sp. PCC 7002 or Anabaena sp. PCC 7120 are known producers of this compound 2'-fucosides.

-

Cultivation: Grow the cyanobacterial strain in its appropriate medium (e.g., BG-11 for Anabaena sp.) under controlled conditions of light and temperature.

-

Harvesting: Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with distilled water to remove residual media and freeze-dry the biomass for storage or immediate use.

Extraction of this compound 2'-Fucosides

This protocol is adapted from a method used for the extraction of myxoxanthophyll from Synechocystis salina[1][2].

-

Materials:

-

Freeze-dried cyanobacterial biomass

-

96% (v/v) Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Weigh 40 g of dried cyanobacterial biomass.

-

Add 1 L of 96% (v/v) ethanol to the biomass.

-

Place the mixture in an ultrasonic bath and sonicate for 30 minutes to disrupt the cells and facilitate extraction.

-

Centrifuge the mixture at 1350 x g for 10 minutes to pellet the cell debris.

-

Carefully decant the supernatant containing the extracted pigments.

-

Repeat the extraction process two more times with the cell pellet to ensure maximum recovery.

-

Combine the supernatants from all three extractions.

-

Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 38°C.

-

The resulting dried extract contains the crude pigment mixture, including this compound 2'-fucosides.

-

Purification of this compound 2'-Fucosides

A multi-step purification approach is often necessary to achieve high purity. This may involve a preliminary purification step followed by a final high-resolution chromatographic separation.

HPCCC is a liquid-liquid chromatography technique that is well-suited for the preparative separation of natural products. The following is a representative method[1][2].

-

Instrumentation: A High-Performance Countercurrent Chromatograph.

-

Solvent System: A biphasic solvent system of n-heptane:ethanol:water (2:4:4, v/v/v).

-

Procedure:

-

Prepare the biphasic solvent system and allow the phases to separate.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Dissolve the crude extract in the mobile phase.

-

Perform the HPCCC separation according to the instrument's operating instructions.

-

Collect the fractions containing the this compound 2'-fucoside, identified by its characteristic color and confirmed by analytical HPLC.

-

The final purification step is typically performed using semi-preparative reverse-phase HPLC to achieve high purity[1][2].

-

Instrumentation: An HPLC system equipped with a semi-preparative column, a photodiode array (PDA) or UV-Vis detector, and a fraction collector.

-

Column: A reverse-phase C8 or C18 semi-preparative column (e.g., 250 x 9.4 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and methanol (B).

-

Procedure:

-

Dissolve the this compound 2'-fucoside-enriched fraction from the HPCCC step in the initial mobile phase composition.

-

Inject the sample onto the semi-preparative HPLC column.

-

Run a gradient elution to separate the this compound 2'-fucoside from remaining impurities. A typical gradient might be:

-

0-10 min, 30% B

-

10-35 min, linear gradient to 90% B

-

35-42 min, 100% B

-

42-45 min, return to 30% B

-

45-50 min, re-equilibration at 30% B

-

-

Monitor the elution profile at the characteristic absorption maximum of this compound 2'-fucosides (around 470-500 nm).

-

Collect the peak corresponding to the this compound 2'-fucoside.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Data Presentation

The following table summarizes representative quantitative data for the isolation of myxoxanthophyll from Synechocystis salina, which can serve as a benchmark for the isolation of this compound 2'-fucosides[1][2].

| Isolation Step | Starting Material | Product | Yield | Purity |

| Extraction | 40 g dried biomass | 4.736 g crude extract | 11.84% (w/w) | Not reported |

| HPCCC Purification | 280 mg crude extract | 20 mg myxoxanthophyll | 7.14% (w/w) | 95% |

| Semi-Preparative HPLC | 20 mg myxoxanthophyll | 15 mg myxoxanthophyll | 75% (w/w) | >98% |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the isolation of this compound 2'-fucosides.

Caption: Overall workflow for the isolation of this compound 2'-fucosides.

Caption: Detailed workflow for the final HPLC purification step.

References

Application Notes and Protocols: Myxol as a Biomarker in Microbial Ecology

For Researchers, Scientists, and Drug Development Professionals

Introduction